molecular formula C13H19N7O2 B3012341 7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1351602-75-9

7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B3012341
CAS No.: 1351602-75-9
M. Wt: 305.342
InChI Key: IWBDVIZJLMQOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a synthetically designed small molecule featuring a triazolo[4,5-d]pyrimidine core, a structure known for its significant potential in medicinal chemistry and chemical biology research. This core scaffold is part of a broader class of nitrogen-containing heterocycles that are frequently explored as potent protein kinase inhibitors (PKIs) for targeted cancer therapy . The molecular architecture incorporates key functional groups that are critical for its research utility: a morpholino ring at the 7-position, which can influence solubility and binding interactions, and an N-((tetrahydrofuran-2-yl)methyl)amine moiety at the 5-position, which may contribute to molecular recognition. Compounds based on the triazolopyrimidine structure are investigated for their ability to modulate key cellular signaling pathways by acting as ATP-competitive inhibitors, disrupting the aberrant enzyme activity that drives pathological states such as uncontrolled cell proliferation . Its primary research applications include use as a reference standard in analytical studies, a protein kinase inhibitor in mechanistic and cell signaling studies, and a key intermediate in the synthesis and structure-activity relationship (SAR) exploration of novel therapeutic agents. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

7-morpholin-4-yl-N-(oxolan-2-ylmethyl)-2H-triazolo[4,5-d]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2/c1-2-9(22-5-1)8-14-13-15-11-10(17-19-18-11)12(16-13)20-3-6-21-7-4-20/h9H,1-8H2,(H2,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBDVIZJLMQOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=NNN=C3C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (CAS Number: 1351602-75-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has a molecular weight of 305.34 g/mol and features a triazolo-pyrimidine core structure. Its unique morpholino and tetrahydrofuran substituents contribute to its solubility and permeability characteristics, which are crucial for biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds in the triazolo-pyrimidine class have been shown to inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase), leading to depletion of ATP pools in cancer cells .
  • Antiproliferative Effects : Similar compounds have demonstrated significant antiproliferative effects against folate receptor-expressing tumor cells, suggesting that they may interfere with cellular uptake mechanisms critical for tumor growth .
  • Sphingomyelinase Inhibition : Some derivatives have been explored as inhibitors of neutral sphingomyelinase 2 (nSMase2), which plays a role in ceramide metabolism and cell signaling pathways associated with cancer progression .

In Vitro Studies

The biological activity of this compound has been assessed through various in vitro assays:

Assay Type Result
Cytotoxicity (Vero cells)>100 μM (low cytotoxicity)
MIC against Mycobacterium0.72 ± 0.30 μg/mL (effective against resistant strains)
Permeability AssayGood permeability with no P-glycoprotein efflux issues .

Case Studies

  • Anticancer Activity : In a study involving human tumor cell lines, derivatives similar to this compound showed significant growth inhibition and induced apoptosis via S-phase accumulation when tested against KB cells .
  • Mycobacterial Inhibition : The compound's structural analogs have been tested against Mycobacterium tuberculosis strains, indicating potential as a new therapeutic agent against multidrug-resistant forms .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is its role as an enzyme inhibitor . Compounds with similar structures have been studied for their ability to inhibit various enzymes involved in disease mechanisms. For instance, triazole derivatives have shown promise in inhibiting kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases.

Receptor Interaction

The compound's design allows it to interact with specific receptors in the body, particularly those involved in neurotransmission. Preliminary studies suggest it may act on the κ-opioid receptors , which play a significant role in pain modulation and have implications in treating addiction and mood disorders . The structure-activity relationship (SAR) studies indicate that modifications to the triazole and pyrimidine components can enhance receptor affinity and selectivity.

Structure-Activity Relationship (SAR)

Research has demonstrated that the modification of functional groups on the triazole or pyrimidine rings significantly affects biological activity. For example, variations in the morpholino group or the tetrahydrofuran substituent can lead to improved potency against specific targets. This insight is crucial for optimizing drug candidates derived from this compound .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that may include the coupling of substituted triazoles with morpholine derivatives under controlled conditions. Understanding these synthetic pathways is essential for scaling up production for research purposes or therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Triazolopyrimidine Derivatives

Triazolopyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and reported activities.

Substituent Variations and Molecular Properties

Compound Name R5 Substituent R7 Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound N-((tetrahydrofuran-2-yl)methyl) Morpholino 305.34 Enhanced solubility via morpholine and THF groups
7-(Benzyloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine NH₂ Benzyloxy Not reported Reversible myeloperoxidase inhibitor
3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl)-3H-triazolo[4,5-d]pyrimidin-7-amine Propylthio, pyridin-3-ylmethyl Benzyl 381.15 (HR-MS) Sulfur-containing side chain; potential for redox modulation
RG7774 (CAS 1433361-02-4) Pyrrolidin-3-ol tert-Butyl, methyltetrazole Not reported Synthetic complexity (benzyl chloride starting material)
7-(2-Furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (M2 metabolite) NH₂ 2-Furyl 203 (MS) Metabolic product of vipadenant; furan cleavage
7-(5-Methylfuran-2-yl)-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-... Pyridin-2-ylmethyl 5-Methylfuran Not reported Adenosine receptor targeting

Key Structural and Functional Insights

  • Morpholino vs. Benzyloxy Groups: Morpholino substituents (target compound) improve water solubility compared to hydrophobic benzyloxy groups (), which may enhance bioavailability .
  • Tetrahydrofuran vs. Furan : The tetrahydrofuran moiety in the target compound likely reduces metabolic oxidation compared to furan-containing analogs (e.g., M2 metabolite) .
  • Sulfur-Containing Derivatives : Propylthio groups () may enhance binding to cysteine-rich enzyme active sites, a feature absent in the target compound .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, 80°C, 12h65–75
Morpholino SubstitutionMorpholine, K₂CO₃, DMF, 100°C70–85
PurificationColumn chromatography (EtOAc/hexane gradient)>95% purity

Basic: How can the purity and structural integrity of the compound be confirmed?

Methodological Answer:

  • Purity Analysis : Use HPLC with a C18 column (ACN/water gradient) or GC-MS for volatile derivatives. Minimum purity thresholds (e.g., ≥95%) ensure reliability in biological assays .
  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., morpholino protons at δ 3.6–3.8 ppm; tetrahydrofuran methylene signals at δ 1.7–2.1 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C₁₅H₂₁N₇O₂ at m/z 340.18) .

Advanced: What experimental strategies resolve contradictions in bioactivity data?

Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular toxicity) can arise from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency .
  • Selectivity Profiling : Use kinase or protease panels to identify off-target interactions (e.g., Eurofins KinaseProfiler™) .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in cellular vs. in vitro activity .

Advanced: How to design pharmacokinetic (PK) studies for this compound?

Methodological Answer:

  • Absorption/Distribution :
    • Caco-2 Permeability Assay : Predict intestinal absorption using monolayer models .
    • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
  • Metabolism :
    • Microsomal Incubation : Identify major metabolites via LC-MS/MS .
  • Excretion : Radiolabeled compound tracking in rodent models to quantify renal/hepatic clearance .

Q. Table 2: Key PK Parameters

ParameterMethodTarget ValueReference
Oral BioavailabilityRat model, AUC₀–24h≥20%
Half-life (t₁/₂)Plasma sampling post-IV dosing4–6 hours

Advanced: What methodologies identify primary molecular targets?

Methodological Answer:

  • High-Throughput Screening (HTS) : Screen against libraries (e.g., 10,000 compounds) to identify binding partners. Use fluorescence polarization or TR-FRET for real-time monitoring .
  • Thermal Shift Assay (TSA) : Monitor protein denaturation to detect ligand-induced stabilization of targets .
  • CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes and assessing loss of compound activity .

Advanced: How to optimize structure-activity relationships (SAR) for enhanced potency?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with varied substituents (e.g., replacing morpholino with piperazine) to assess impact on bioactivity .
  • Computational Modeling :
    • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes to targets (e.g., myeloperoxidase) .
    • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.